molecular formula C6H7FIN B3351544 3-Fluoro-1-methylpyridin-1-ium iodide CAS No. 36913-37-8

3-Fluoro-1-methylpyridin-1-ium iodide

Cat. No.: B3351544
CAS No.: 36913-37-8
M. Wt: 239.03 g/mol
InChI Key: XUDQJRFWODLIPM-UHFFFAOYSA-M
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Description

3-Fluoro-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇FIN. It is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridinium ring, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylpyridin-1-ium iodide typically involves the reaction of 3-fluoropyridine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-Fluoropyridine+Methyl Iodide3-Fluoro-1-methylpyridin-1-ium iodide\text{3-Fluoropyridine} + \text{Methyl Iodide} \rightarrow \text{this compound} 3-Fluoropyridine+Methyl Iodide→3-Fluoro-1-methylpyridin-1-ium iodide

The reaction is usually conducted in an organic solvent such as acetone or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The pyridinium ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the pyridinium ring.

Scientific Research Applications

3-Fluoro-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a derivatization reagent in mass spectrometry to enhance the detection of certain molecules.

    Biology: The compound is employed in the study of neurotransmitters and other biologically active molecules.

    Industry: The compound is used in the synthesis of various chemical intermediates and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium iodide involves its ability to interact with specific molecular targets. The fluorine atom and the pyridinium ring play crucial roles in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methylpyridin-1-ium iodide
  • 3-Bromo-1-methylpyridin-1-ium iodide
  • 3-Iodo-1-methylpyridin-1-ium iodide

Uniqueness

3-Fluoro-1-methylpyridin-1-ium iodide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

3-fluoro-1-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDQJRFWODLIPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)F.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601803
Record name 3-Fluoro-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36913-37-8
Record name 3-Fluoro-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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